Cy3-PEG2-SCO

bioconjugation amine-reactive chemistry hydrolytic stability

Fluorescent protein labeling often suffers from rapid NHS ester hydrolysis and dye aggregation, compromising conjugate quality. Cy3-PEG2-SCO resolves these limitations through a hydrolytically stable succinimidyl carbonate group and a PEG2 spacer that minimizes self-quenching. • Stable carbamate conjugation at pH 7-8 with superior aqueous half-life vs. NHS esters • PEG2 linker reduces dye-dye quenching; 91 s photobleaching time constant in Trolox (40% longer than Alexa Fluor 555) • One-step workflow requires no secondary click reagents, reducing inventory and protocol complexity Supplied as a solid, shipped at ambient temperature. For core facilities and QC labs seeking reproducible protein/antibody labeling.

Molecular Formula C45H61ClN4O5
Molecular Weight 773.4 g/mol
Cat. No. B12383707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCy3-PEG2-SCO
Molecular FormulaC45H61ClN4O5
Molecular Weight773.4 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-]
InChIInChI=1S/C45H60N4O5.ClH/c1-44(2)36-21-13-15-23-38(36)48(5)40(44)25-18-26-41-45(3,4)37-22-14-16-24-39(37)49(41)30-17-9-12-27-42(50)46-28-31-52-33-34-53-32-29-47-43(51)54-35-19-10-7-6-8-11-20-35;/h13-16,18,21-26,35H,6-10,12,17,19,27-34H2,1-5H3,(H-,46,47,50,51);1H
InChIKeyXLXIHWVRMCTGFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cy3-PEG2-SCO Technical Overview


Cy3-PEG2-SCO is a fluorescent labeling reagent composed of a Cyanine 3 (Cy3) fluorophore, a two-unit polyethylene glycol (PEG2) spacer, and a succinimidyl carbonate (SCO) amine-reactive group . The compound has a molecular weight of approximately 773.4 g/mol and the molecular formula C45H61ClN4O5 . The Cy3 fluorophore exhibits excitation/emission maxima at approximately 550/565 nm and serves as the core reporter for fluorescence microscopy, flow cytometry, and super-resolution imaging applications [1]. The SCO group enables covalent conjugation to primary amine residues on proteins and peptides, particularly lysine ε-amino groups, forming stable carbamate bonds under mild aqueous conditions at pH 7–8 [2].

Cy3-PEG2-SCO Substitution Limitations


Direct substitution of Cy3-PEG2-SCO with structurally similar Cy3 derivatives introduces quantifiable differences in conjugation chemistry, aqueous stability, and downstream performance. Cy3-PEG2-NHS employs an N-hydroxysuccinimide ester that hydrolyzes in aqueous buffer with a half-life of under 20 minutes under typical reaction conditions, whereas the carbonate-linked SCO group exhibits superior hydrolytic stability and forms carbamate rather than amide linkages . Cy3-azide requires click chemistry partners (alkyne, DBCO, or BCN) and cannot directly label native amine residues without prior biomolecule modification . Sulfo-Cy3-PEG2-TCO incorporates a trans-cyclooctene for inverse electron-demand Diels–Alder reactions, a distinct conjugation modality incompatible with amine-targeted workflows . These differences in reaction mechanism, stability, and required coupling partners mean that substitution alters labeling efficiency, conjugate homogeneity, and overall experimental reproducibility.

Cy3-PEG2-SCO Comparative Evidence


SCO vs. NHS Ester Hydrolytic Stability

Cy3-PEG2-SCO employs a succinimidyl carbonate (SCO) group for amine conjugation, forming a carbamate bond upon reaction with primary amines. In contrast, Cy3-PEG2-NHS utilizes an N-hydroxysuccinimide ester, forming an amide linkage. Comparative analysis of PEG-conjugated NHS ester variants demonstrates that SC (succinimidyl carbonate) functionalized reagents offer superior reactivity and higher stability in aqueous solution compared to other PEG NHS ester derivatives . This enhanced aqueous stability reduces competitive hydrolysis during labeling, potentially enabling lower molar excess requirements and improved conjugation efficiency in aqueous buffer systems .

bioconjugation amine-reactive chemistry hydrolytic stability

PEG2 Linker: Quenching and Biomolecule Function

Cy3-PEG2-SCO incorporates exactly two polyethylene glycol (PEG2) units between the Cy3 fluorophore and the SCO reactive group. Studies on Cy3-labeled DNA probes demonstrate that linker length directly affects fluorescence quantum yield (Φf) and overall fluorescence intensity. Specifically, for the hydrophilic dye Cy3, fluorescence intensity and Φf are maximized when a longer linker is employed, enabling higher labeling density without serious fluorescence quenching [1]. The PEG2 spacer provides a defined, moderate-length hydrophilic tether that balances fluorophore accessibility with preservation of biomolecule function, compared to no-linker Cy3-SCO (which risks steric hindrance and quenching) or extended PEG linkers (PEG4, PEG8) that may introduce excessive conformational flexibility .

PEG linker fluorescence quenching bioconjugate design

Cy3 Photostability vs. Alexa Fluor 555

The Cy3 fluorophore in Cy3-PEG2-SCO exhibits photophysical properties that differ quantifiably from spectrally similar alternatives such as Alexa Fluor 555 and ATTO550. In single-molecule FRET studies with DNA conjugates under identical excitation power (200 W/cm² at 532 nm), Cy3 demonstrated an average photobleaching time constant of 91 seconds in Trolox-containing oxygen scavenging buffer and 50 seconds in β-mercaptoethanol (βME) buffer [1]. For comparison, Alexa Fluor 555 exhibited photobleaching time constants of 65 seconds (Trolox) and 35 seconds (βME), while ATTO550 showed 72 seconds (Trolox) and 27 seconds (βME) [1]. Brightness normalized to Cy3 (1.0) under these conditions: ATTO550 = 1.9, Alexa Fluor 555 = 0.8 [1]. Additionally, independent comparative studies of protein conjugates demonstrated that Cy3 conjugates exhibit prominent blue-shifted shoulder peaks indicative of dye aggregation, whereas Alexa Fluor 555 conjugates show only minor shoulder peaks and significantly less self-quenching at high degrees of labeling [2].

photostability single-molecule FRET fluorescence microscopy

SCO Direct Labeling vs. Click Chemistry

Cy3-PEG2-SCO enables direct one-step covalent labeling of native amine residues on unmodified proteins and peptides, requiring no prior biomolecule engineering or secondary coupling reagents. In contrast, Cy3-azide derivatives require a two-step click chemistry workflow involving either copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) with DBCO or BCN-modified partners . SPAAC reaction kinetics vary substantially among cyclooctyne derivatives: bicyclononyne (BCN) exhibits second-order rate constants (k₂) of 0.012–0.024 M⁻¹s⁻¹ with benzyl azide, while dibenzocyclooctyne (DBCO) derivatives are noted for their favorable balance of high reactivity and stability . The SCO group on Cy3-PEG2-SCO bypasses this kinetic variability entirely, providing a direct amine-conjugation pathway with predictable carbamate bond formation at pH 7–8 [1].

copper-free click chemistry SPAAC amine labeling

Cy3-PEG2-SCO Application Scenarios


Single-Molecule FRET & Super-Resolution Imaging

Cy3-PEG2-SCO-labeled biomolecules benefit from Cy3's established photostability advantage: 91-second photobleaching time constant in Trolox buffer, exceeding Alexa Fluor 555 by 26 seconds (40%) [1]. This extended imaging window directly supports DNA-PAINT super-resolution microscopy, where transient binding of dye-labeled oligonucleotides requires fluorophores that resist photobleaching during prolonged acquisition sequences. The PEG2 linker additionally provides optimal spacing to preserve fluorescence quantum yield in multiply-labeled constructs [2].

Direct Protein & Antibody Labeling

For laboratories performing routine protein, antibody, or peptide fluorescent labeling, Cy3-PEG2-SCO provides a one-step amine-conjugation workflow at pH 7–8, forming stable carbamate bonds with lysine residues. Unlike Cy3-azide derivatives that require click chemistry partners (DBCO, BCN, alkyne) with variable second-order kinetics (k₂ ranging from 0.012–0.024 M⁻¹s⁻¹ for BCN), SCO-mediated conjugation proceeds without secondary reagents or prior biomolecule engineering . This reduces workflow complexity and reagent inventory requirements for core facilities and industrial QC labs.

Controlled Protein Labeling Stoichiometry

The defined PEG2 spacer in Cy3-PEG2-SCO helps mitigate dye-dye quenching and aggregation that is known to plague Cy3-protein conjugates, as documented by prominent blue-shifted shoulder peaks in absorption spectra of Cy3-antibody conjugates [3]. While Alexa Fluor 555 exhibits less self-quenching at high labeling densities, Cy3 conjugates remain widely used and the PEG2 linker provides a design feature to help minimize quenching effects. Users optimizing degree-of-labeling (DOL) for quantitative assays may benefit from the improved aqueous stability of the SCO group, which reduces competitive hydrolysis during the conjugation reaction .

Multiplexed Fluorescence Assays

Cy3-PEG2-SCO provides excitation/emission maxima at approximately 550/565 nm, making it spectrally compatible with standard FITC/GFP (green) and Texas Red/Cy5 (far-red) channels in fluorescence microscopy and flow cytometry. This spectral position allows Cy3-labeled reagents to serve as an intermediate channel in three-color or four-color multiplexed assays. The PEG2 spacer enhances aqueous solubility compared to no-linker Cy3 derivatives, reducing non-specific binding and aggregation in complex biological matrices [2].

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